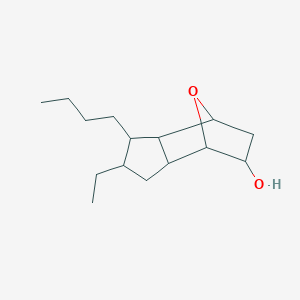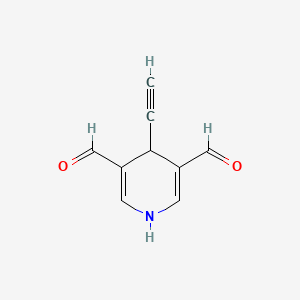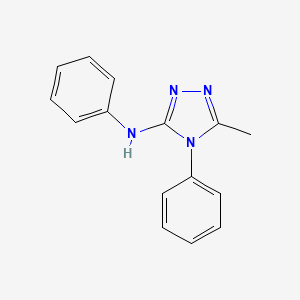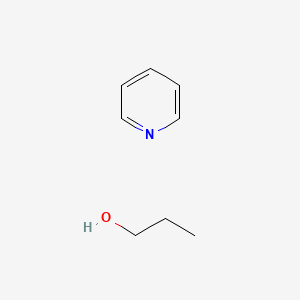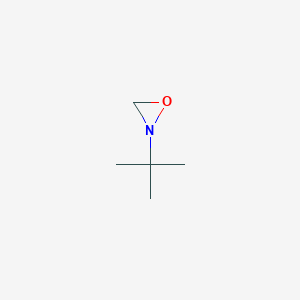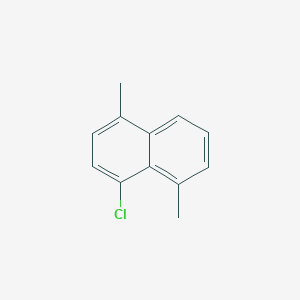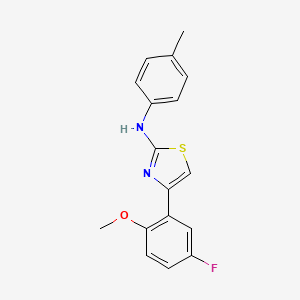
3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a hydroxyethylidene group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of pyridine, followed by a series of steps including heating with butyl vinyl ether and toluene, and refluxing with tetrahydrofuran, water, and p-toluenesulfonic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency. This may include the use of larger reaction vessels, automated control systems, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyethylidene and phenyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents like methylene chloride and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism by which 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
Etidronic acid:
Phosphonates: These compounds contain phosphonic acid groups and are used in various industrial and medical applications.
Uniqueness
3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolone ring, hydroxyethylidene group, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
62672-67-7 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
1-(2-hydroxy-5-methyl-1-phenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H13NO2/c1-9-8-12(10(2)15)13(16)14(9)11-6-4-3-5-7-11/h3-8,16H,1-2H3 |
InChIキー |
QUDMHXTVGQYZIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
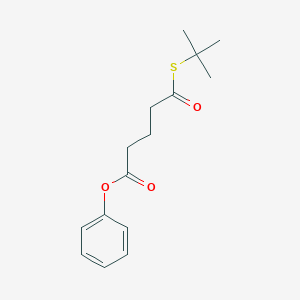
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
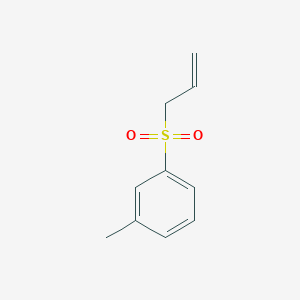
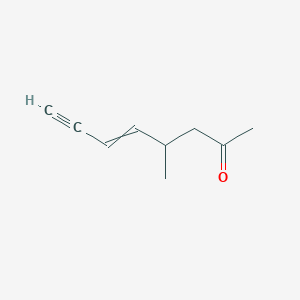
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
